Thiazolo[4,5-d]pyrimidine-5,7-diol
Overview
Description
Thiazolo[4,5-d]pyrimidine-5,7-diol is a compound with the molecular formula C5H3N3O2S . It’s a fused heterocyclic ring-system that can be viewed as a purine isostere . They are the 7 thia-analogs of purines via the replacement of the nitrogen at position 7 of the purine ring by a sulfur atom .
Synthesis Analysis
A series of novel thiazolo[4,5-d]pyrimidin-7(6H)-ones were designed, synthesized, and evaluated as anticancer agents . The synthesis involved a mixture of 4-amino-2-(methylsulfanyl)-thiazole-5-carboxamides, the appropriate benzaldehyde, and I2 in DMSO, which reacted at 120°C for 0.5–7 h .Molecular Structure Analysis
Thiazolo[4,5-d]pyrimidines are fused heterocyclic ring-systems that can be viewed at the first glance as purine isosteres . They are the 7 thia-analogs of purines via the replacement of the nitrogen at position 7 of the purine ring by a sulfur atom .Chemical Reactions Analysis
Thiazolo[4,5-d]pyrimidin-7(6H)-ones were investigated as phosphatidylinositol 3-kinase inhibitors, ubiquitin-specific protease 7 inhibitors, stearoyl-CoA desaturase inhibitors, the growth hormone secretagogue receptor type 1a antagonists, and positive allosteric modulators of α7 nicotinic acetylcholine receptors .Physical And Chemical Properties Analysis
The molecular weight of Thiazolo[4,5-d]pyrimidine-5,7-diol is 169.16 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 4 . The compound has a Rotatable Bond Count of 0 and a Topological Polar Surface Area of 99.3 Ų .Scientific Research Applications
Anticancer Agents
- Scientific Field : Medicinal Chemistry
- Summary of Application : Thiazolo[4,5-d]pyrimidin-7(6H)-ones, a derivative of Thiazolo[4,5-d]pyrimidine-5,7-diol, have been synthesized and evaluated as potential anticancer agents .
- Methods of Application : The compounds were designed, synthesized, and evaluated for their cytotoxicity and topoisomerase I inhibitory activity . Their possible binding modes with the topoisomerase I/DNA complex were proposed based on molecular docking results .
- Results or Outcomes : Two compounds demonstrated potent cytotoxicity and topoisomerase I inhibitory activity .
Anti-inflammatory Agents
- Scientific Field : Pharmacology
- Summary of Application : Pyrimidines, including Thiazolo[4,5-d]pyrimidine-5,7-diol, display a range of pharmacological effects including anti-inflammatory .
- Methods of Application : The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
Phosphatidylinositol 3-Kinase Inhibitors
- Scientific Field : Biochemistry
- Summary of Application : Thiazolo[4,5-d]pyrimidin-7(6H)-ones, a derivative of Thiazolo[4,5-d]pyrimidine-5,7-diol, have been investigated as phosphatidylinositol 3-kinase inhibitors .
- Methods of Application : The compounds were designed, synthesized, and evaluated for their inhibitory activity against phosphatidylinositol 3-kinase .
- Results or Outcomes : The compounds demonstrated potent inhibitory activity .
Ubiquitin Specific Protease 7 Inhibitors
- Scientific Field : Molecular Biology
- Summary of Application : Thiazolo[4,5-d]pyrimidin-7(6H)-ones have been investigated as ubiquitin specific protease 7 inhibitors .
- Methods of Application : The compounds were designed, synthesized, and evaluated for their inhibitory activity against ubiquitin specific protease 7 .
- Results or Outcomes : The compounds demonstrated potent inhibitory activity .
Stearoyl-CoA Desaturase Inhibitors
- Scientific Field : Biochemistry
- Summary of Application : Thiazolo[4,5-d]pyrimidin-7(6H)-ones have been investigated as stearoyl-CoA desaturase inhibitors .
- Methods of Application : The compounds were designed, synthesized, and evaluated for their inhibitory activity against stearoyl-CoA desaturase .
- Results or Outcomes : The compounds demonstrated potent inhibitory activity .
Growth Hormone Secretagogue Receptor Type 1a Antagonists
- Scientific Field : Endocrinology
- Summary of Application : Thiazolo[4,5-d]pyrimidin-7(6H)-ones have been investigated as growth hormone secretagogue receptor type 1a antagonists .
- Methods of Application : The compounds were designed, synthesized, and evaluated for their antagonistic activity against growth hormone secretagogue receptor type 1a .
- Results or Outcomes : The compounds demonstrated potent antagonistic activity .
Positive Allosteric Modulators of α7 Nicotinic Acetylcholine Receptors
- Scientific Field : Neuropharmacology
- Summary of Application : Thiazolo[4,5-d]pyrimidin-7(6H)-ones have been investigated as positive allosteric modulators of α7 nicotinic acetylcholine receptors .
- Methods of Application : The compounds were designed, synthesized, and evaluated for their modulatory activity against α7 nicotinic acetylcholine receptors .
- Results or Outcomes : The compounds demonstrated potent modulatory activity .
SecA Inhibitors
- Scientific Field : Microbiology
- Summary of Application : Thiazolo[4,5-d]pyrimidin-7(6H)-ones have been used as key intermediates in the synthesis of SecA inhibitors .
- Methods of Application : The compounds were designed, synthesized, and evaluated for their inhibitory activity against SecA .
- Results or Outcomes : The compounds demonstrated potent inhibitory activity .
P21-Activated Kinase 4 Inhibitors
- Scientific Field : Molecular Biology
- Summary of Application : Thiazolo[4,5-d]pyrimidin-7(6H)-ones have been used as key intermediates in the synthesis of p21-activated kinase 4 inhibitors .
- Methods of Application : The compounds were designed, synthesized, and evaluated for their inhibitory activity against p21-activated kinase 4 .
- Results or Outcomes : The compounds demonstrated potent inhibitory activity .
Epidermal Growth Factor Receptor Kinase Inhibitors
- Scientific Field : Oncology
- Summary of Application : Thiazolo[4,5-d]pyrimidin-7(6H)-ones have been used as key intermediates in the synthesis of epidermal growth factor receptor kinase inhibitors .
- Methods of Application : The compounds were designed, synthesized, and evaluated for their inhibitory activity against epidermal growth factor receptor kinase .
- Results or Outcomes : The compounds demonstrated potent inhibitory activity .
Fractalkine Receptor Antagonists
- Scientific Field : Immunology
- Summary of Application : Thiazolo[4,5-d]pyrimidin-7(6H)-ones have been used as key intermediates in the synthesis of fractalkine receptor antagonists .
- Methods of Application : The compounds were designed, synthesized, and evaluated for their antagonistic activity against fractalkine receptor .
- Results or Outcomes : The compounds demonstrated potent antagonistic activity .
Future Directions
The development of novel TopI inhibitors aimed to overcome the defects of current treatments has achieved considerable interest of medicinal chemists over the past decades . Fused thiazoles, in particular, thiazolo[4,5-d]pyrimidin-7(6H)-ones, are interesting heterocycles for the purpose of drug discovery .
properties
IUPAC Name |
4H-[1,3]thiazolo[4,5-d]pyrimidine-5,7-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N3O2S/c9-4-2-3(6-1-11-2)7-5(10)8-4/h1H,(H2,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKMLPWOPYCJLKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(S1)C(=O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80323209 | |
Record name | Thiazolo[4,5-d]pyrimidine-5,7-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80323209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thiazolo[4,5-d]pyrimidine-5,7-diol | |
CAS RN |
7464-09-7 | |
Record name | 7464-09-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403360 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Thiazolo[4,5-d]pyrimidine-5,7-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80323209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [1,3]thiazolo[4,5-d]pyrimidine-5,7-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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